(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid is a synthetic compound that belongs to the class of amino acids and derivatives. This compound features a complex structure characterized by a naphthalenylmethyl group attached to an amino acid backbone, which plays a significant role in various biochemical applications. Its classification falls under organic compounds, specifically as an acylaminobenzoic acid derivative, indicating its potential utility in medicinal chemistry and pharmacology .
The synthesis of (S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid can be accomplished through several methods, with one notable procedure involving the reaction between specific precursors in a controlled environment. A typical synthesis method includes:
This method demonstrates a clear pathway to synthesize the desired compound while ensuring purity and structural integrity.
The molecular structure of (S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid can be represented by its chemical formula . Key structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 272.30 g/mol |
| Chemical Formula | C15H16N2O3 |
| IUPAC Name | (S)-5-amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid |
| SMILES | NC(=O)C@HNCC1=CC=CC2=C1C=CC=C2 |
The structural analysis reveals a complex arrangement that may influence its reactivity and interactions in biological systems.
(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid participates in various chemical reactions typical for amino acids and their derivatives:
These reactions highlight its versatility as an intermediate in organic synthesis and potential therapeutic applications.
The mechanism of action for (S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid largely depends on its interactions within biological systems:
Data regarding specific mechanisms are still under investigation but suggest significant implications for pharmacological applications.
| Property | Value |
|---|---|
| State | Solid |
| Melting Point | Not available |
| Solubility | Soluble in water |
| Property | Value |
|---|---|
| pH | Neutral |
| Stability | Stable under normal conditions |
These properties indicate that (S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid is suitable for various laboratory applications.
(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid has several scientific uses:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: